molecular formula C10H9N3O2 B12330153 6-(Dimethylamino)phthalazine-1,4-dione CAS No. 71982-97-3

6-(Dimethylamino)phthalazine-1,4-dione

Cat. No.: B12330153
CAS No.: 71982-97-3
M. Wt: 203.20 g/mol
InChI Key: COOFWWJCDANHSF-UHFFFAOYSA-N
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Description

6-(Dimethylamino)phthalazine-1,4-dione is a nitrogen-containing heterocyclic compound. It belongs to the phthalazine family, which is known for its diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Dimethylamino)phthalazine-1,4-dione typically involves the reaction of isobenzofuran-1,3-dione with monohydrate hydrazine. This reaction can proceed through either a 5-exo or 6-endo nitrogen cyclization, depending on the reaction conditions . The Vilsmeier amidination derivatization is another method used to synthesize this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-(Dimethylamino)phthalazine-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phthalazine-1,4-dione derivatives with different functional groups .

Scientific Research Applications

6-(Dimethylamino)phthalazine-1,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)phthalazine-1,4-dione involves its interaction with specific molecular targets. For instance, it acts as a non-competitive antagonist of AMPA receptors, which are involved in excitatory neurotransmission . This interaction inhibits the receptor’s activity, leading to anticonvulsant effects. The compound’s ability to bind to these receptors is confirmed through molecular docking studies .

Comparison with Similar Compounds

Uniqueness: 6-(Dimethylamino)phthalazine-1,4-dione is unique due to the presence of the dimethylamino group, which enhances its pharmacological properties and chemical reactivity. This makes it a valuable compound for developing new therapeutic agents and materials .

Properties

CAS No.

71982-97-3

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

6-(dimethylamino)phthalazine-1,4-dione

InChI

InChI=1S/C10H9N3O2/c1-13(2)6-3-4-7-8(5-6)10(15)12-11-9(7)14/h3-5H,1-2H3

InChI Key

COOFWWJCDANHSF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=O)N=NC2=O

Origin of Product

United States

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